4-(Diethylsulfamoyl)benzoyl chloride
Overview
Description
4-(Diethylsulfamoyl)benzoyl chloride is a useful research compound. Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
4-(Diethylsulfamoyl)benzoyl chloride, as a derivative of benzoyl chloride, shows potential in antimicrobial applications. Research indicates its effectiveness against various microorganisms. For example, modifications of ethylene acrylic acid films with benzoyl chloride have demonstrated antimicrobial activity against Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006). Additionally, the synthesis of thiazolidinedione derivatives with benzoyl chloride substitution has shown promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Parekh, Juddhawala, & Rawal, 2013).
Controlled Release Systems
Benzoyl chloride derivatives are used in developing controlled release systems for drugs. A study on benzoyl peroxide microsponges highlights their role in controlling drug release to the skin, thereby reducing side effects (Jelvehgari et al., 2006). This approach is beneficial in treatments like acne, where controlled drug release can minimize skin irritation.
Liquid-Crystalline Properties
Some derivatives of benzoyl chloride exhibit liquid-crystalline properties useful in optical switching materials. A study on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, for instance, demonstrates their potential in fast switching times for cis-trans isomerization, making them suitable for optical applications (Jaworska et al., 2017).
Synthesis of Bioactive Compounds
Benzoyl chloride derivatives are key in synthesizing bioactive compounds. For instance, the synthesis of benzothioyl thiourea derivatives using benzoyl chloride has been explored for potential antioxidant and cytotoxic activities (Shoaib et al., 2017). Such compounds are investigated for their medical and pharmacological properties.
Material Synthesis
In material science, benzoyl chloride derivatives play a role in synthesizing new materials. For example, the synthesis of cellulose benzoates using benzoyl chlorides in an ionic liquid demonstrates the versatility of these compounds in creating new materials with specific properties (Zhang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Based on its structural similarity to other benzoyl chloride compounds, it’s likely that it interacts with various biological macromolecules, such as proteins and nucleic acids .
Mode of Action
Benzoyl chloride compounds are known to be reactive, undergoing nucleophilic substitution reactions . The compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure and function .
Biochemical Pathways
Given the compound’s potential reactivity with biological macromolecules, it could influence a variety of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Diethylsulfamoyl)benzoyl chloride are not well-studied. As a small, lipophilic molecule, it may be readily absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters .
Result of Action
Its potential to react with biological macromolecules suggests that it could have diverse effects, possibly leading to changes in cellular function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced under acidic conditions, or it might be stabilized by certain solvents .
Properties
IUPAC Name |
4-(diethylsulfamoyl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUFVAGYBMRFMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564971 | |
Record name | 4-(Diethylsulfamoyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29171-71-9 | |
Record name | 4-[(Diethylamino)sulfonyl]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29171-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylsulfamoyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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